4-Methyl-3-nitro-1-propyl-1H-pyrazole
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Overview
Description
4-Methyl-3-nitro-1-propyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C8H11N3O2 It is a derivative of pyrazole, characterized by the presence of a methyl group at the 4-position, a nitro group at the 3-position, and a propyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-1-propyl-1H-pyrazole typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding a mixture of concentrated nitric acid and sulfuric acid to the pyrazole derivative and heating the mixture at 100°C for 16 hours. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion. The resulting product is then poured into ice water, and the precipitate is collected by vacuum filtration and crystallized from acetone to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 4-Methyl-3-amino-1-propyl-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-3-nitro-1-propyl-1H-pyrazole.
Scientific Research Applications
4-Methyl-3-nitro-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and as a building block for designing bioactive compounds.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. The molecular pathways involved would vary based on the specific enzyme or receptor targeted by the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position.
2-Methyl-4-nitro-5-propyl-2H-pyrazole-3-carboxylic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Methyl-3-nitro-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-3-nitro-1-propylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-9-5-6(2)7(8-9)10(11)12/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGGKOBKASYFQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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